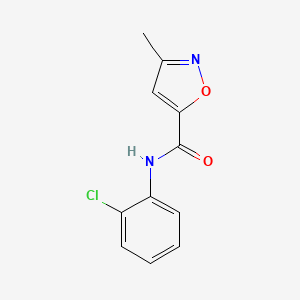
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide, also known as CIQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CIQ is a potent and selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that plays an important role in regulating neurotransmission in the brain.
Mechanism of Action
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the receptor's response to glutamate. Specifically, this compound binds to a site on the receptor that is distinct from the glutamate binding site, and this binding enhances the receptor's ability to activate downstream signaling pathways.
Biochemical and Physiological Effects
Activation of mGluR4 with this compound has been shown to have a number of biochemical and physiological effects. For example, studies have shown that this compound can reduce the release of glutamate in the brain, which has been implicated in a wide range of neurological disorders, including Parkinson's disease, epilepsy, and depression. Additionally, this compound has been shown to reduce the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has several advantages for use in lab experiments. For example, it is a highly selective agonist of mGluR4, which means that it can be used to study the specific effects of mGluR4 activation without interfering with other signaling pathways. Additionally, this compound is relatively stable and easy to synthesize, which makes it a convenient tool for studying mGluR4 function.
However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life, which means that it may need to be administered repeatedly in order to maintain its effects. Additionally, this compound has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide and its effects on mGluR4. For example, further studies could investigate the potential therapeutic applications of this compound for neurological disorders such as Parkinson's disease, epilepsy, and depression. Additionally, studies could investigate the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which are also involved in the regulation of mood and behavior. Finally, studies could investigate the potential use of this compound as a tool for studying the role of mGluR4 in other physiological processes, such as pain perception and motor control.
Synthesis Methods
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with 3-methyl-5-isoxazolecarboxylic acid in the presence of a base such as triethylamine. The resulting product can then be purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has been used extensively in scientific research to study the function of mGluR4 and its potential role in the treatment of various neurological disorders. Studies have shown that activation of mGluR4 with this compound can reduce the release of glutamate, which is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory, pain perception, and motor control.
properties
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(16-14-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFPRFEYRLOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)

![N-(1,2-oxazol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7457002.png)
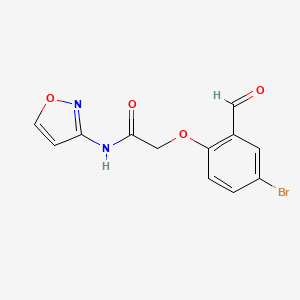

![N-[2-(difluoromethylsulfanyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7457038.png)
![6-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7457039.png)
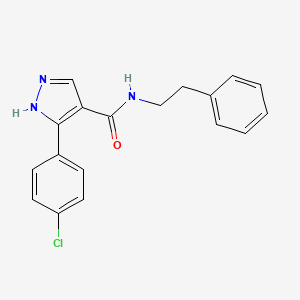
![(2-oxo-2-propan-2-yloxyethyl) (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457060.png)
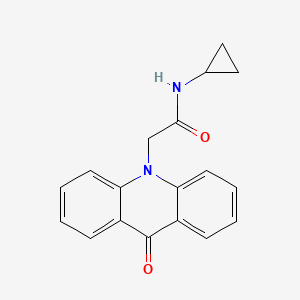
![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
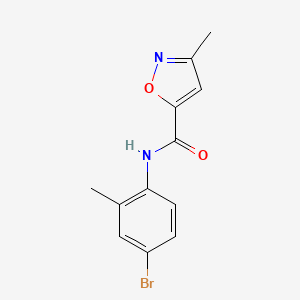
![N-(3,4-dihydro-2H-chromen-4-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457094.png)